3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-Chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, designed as a prolyl hydroxylase domain 2 (PHD2) inhibitor. PHD2 regulates hypoxia-inducible factor (HIF) degradation via hydroxylation, making its inhibition a therapeutic strategy for conditions like anemia and ischemic injury .
The compound features a spirocyclic core with a (4-chlorophenyl)methyl group at position 3 and an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) substituent at position 6. Its synthesis follows a route involving Bucherer–Berg reactions, Ullmann couplings, and reductive amination, as detailed for related analogs . Crystal structures of the parent compound (11) bound to truncated PHD2 (tPHD2) reveal interactions with the enzyme’s Fe(II) binding site, highlighting the importance of the imidazolidine-2,4-dione core and metal-chelating substituents .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h3-6,15H,1-2,7-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRJFSRBVTJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization reactions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. Research indicates that derivatives of triazaspiro compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
- Anticancer Properties : Studies have suggested that triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in neuronal cells .
Materials Science
- Polymeric Applications : The compound can be utilized as a precursor in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with improved performance characteristics .
- Coatings and Adhesives : The oxolane group within the compound can enhance adhesion properties when incorporated into coatings and adhesives, providing better durability and resistance to environmental factors .
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of a related triazaspiro compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting potential therapeutic applications in treating infections .
Anticancer Research
In another case study focusing on the anticancer potential of triazaspiro compounds, researchers reported that specific derivatives induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity and structural nuances of 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood through structure-activity relationship (SAR) studies of its analogs. Below is a comparative analysis:
Key Observations
Chelating Groups Are Critical: Active analogs (11, 14, 15) feature nitrogen-containing heterocycles (pyridine, imidazole) capable of coordinating Fe(II) in PHD2’s catalytic site. In contrast, non-chelating groups (thiophene, phenol) render compounds inactive .
Rigidity of the Core : Modifications disrupting the imidazolidine-2,4-dione core (e.g., imidazole-2,4-dione in compounds 36–44) abolish activity, emphasizing the need for structural rigidity .
Steric and Electronic Effects: The oxolane-2-carbonyl group in the target compound introduces a sterically bulky, oxygen-rich substituent. Hydroxyl groups (e.g., compound 38) disrupt activity, likely due to unfavorable hydrogen bonding or reduced lipophilicity .
Halogenation and Bioavailability : Halogenated pyridines (e.g., compound 91) are discontinued, possibly due to toxicity or poor pharmacokinetics, underscoring the balance between potency and drug-likeness .
Research Findings and Implications
Crystallographic Insights
The co-crystal structure of compound 11 with tPHD2 reveals:
- The pyridine nitrogen coordinates Fe(II), while the spirocyclic core occupies the 2-oxoglutarate (2OG) binding pocket.
- The methyl group on pyridine engages in hydrophobic interactions with Tyr-310 and Tyr-303 .
Cellular and In Vivo Data
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound by examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 319.77 g/mol
- IUPAC Name : this compound
The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity due to their electronic properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structural features possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
Compounds containing triazole and related moieties have been documented for their antiviral activities. The potential for This compound to inhibit viral replication could be linked to its ability to interact with viral enzymes or host cell receptors .
Anticancer Activity
Emerging studies suggest that spirocyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is a promising area for future research .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of triazole compounds against Candida albicans and Staphylococcus aureus. Results indicated that compounds with structural similarities to This compound demonstrated significant inhibition zones in disk diffusion assays .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Test Compound | C. albicans | 18 |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral agents derived from similar chemical frameworks, researchers found that certain derivatives effectively inhibited viral replication in vitro. The study highlighted the importance of the oxolane moiety in enhancing bioactivity .
The biological activities of compounds like This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many bioactive compounds act by inhibiting key enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : Compounds may integrate into microbial membranes leading to increased permeability and cell lysis.
- DNA Interaction : Some derivatives might interact with DNA or RNA polymerases affecting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
